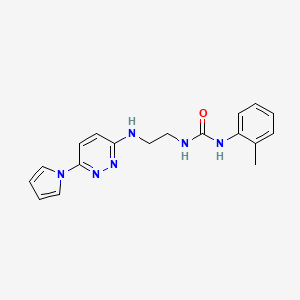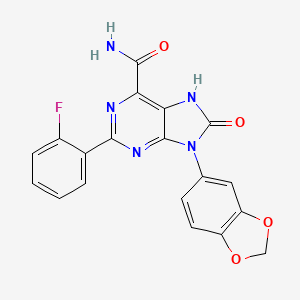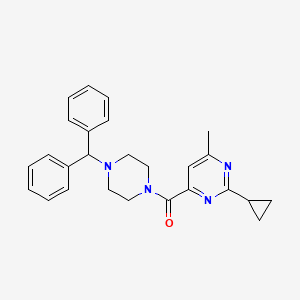![molecular formula C20H24N2O5S2 B2529169 2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 922984-58-5](/img/structure/B2529169.png)
2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of the tetrahydrobenzo[b]thiophene class, which is a scaffold of interest in medicinal chemistry due to its potential pharmacological properties. The specific structure mentioned includes a tetrahydrobenzo[b]thiophene core with a substituted amide and a sulfonyl group, suggesting a complex molecule with multiple sites for potential biological interaction.
Synthesis Analysis
The synthesis of related alkyl 2-aminobenzo[b]thiophene-3-carboxylates has been described using an unexpected dehydrogenation of alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates. This process involves the Gewald three-component reaction, which is a reaction between cyclohexanones, alkyl cyanoacetates, and sulfur, followed by dehydrogenation in benzonitrile under an air atmosphere to yield the desired products in good to excellent yields . This method could potentially be adapted for the synthesis of the compound by introducing the appropriate sulfonyl and amide substituents at the relevant steps in the synthesis.
Molecular Structure Analysis
The molecular structure of the compound would be characterized by spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), as well as elemental analysis. These techniques would confirm the presence of the tetrahydrobenzo[b]thiophene core, the methoxyphenylsulfonyl group, and the propanamido substituent .
Chemical Reactions Analysis
The compound's reactivity would likely be influenced by the presence of the amide and sulfonyl functional groups. These groups could participate in various chemical reactions, such as nucleophilic substitution or addition reactions, depending on the reaction conditions and the presence of other reactive species. The tetrahydrobenzo[b]thiophene core itself may also undergo further functionalization or participate in electrophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the sulfonyl group could increase the compound's polarity, potentially affecting its solubility in various solvents. The amide linkage might contribute to the compound's overall stability and its melting point. These properties would be important for the compound's handling, storage, and formulation for biological testing .
Relevant Case Studies
The related thiophene derivatives have been studied for their pharmacological activities, including antiarrhythmic, serotonin antagonist, and antianxiety effects. These activities were compared with standard drugs such as procaine amide, lidocaine, diazepam, and buspirone. The detailed synthesis, spectroscopic data, LD50, and pharmacological activities of these compounds were reported, indicating the potential for the compound to exhibit similar biological activities .
Applications De Recherche Scientifique
Inhibition of Cell Adhesion Molecules
Research has shown that derivatives of benzo[b]thiophene, similar to 2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, can effectively inhibit the expression of cell adhesion molecules such as E-selectin, ICAM-1, and VCAM-1. This inhibition can decrease the adherence of neutrophils to activated endothelial cells, showcasing potential anti-inflammatory properties. For instance, PD 144795, a related compound, demonstrated oral activity in various inflammation models, emphasizing the therapeutic potential of such molecules in treating inflammatory conditions (Boschelli et al., 1995).
Antimicrobial and Antifungal Properties
A study explored the synthesis of biologically active derivatives, including N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides, which demonstrated significant antimicrobial and antifungal activities against various strains. This indicates the potential application of such compounds in developing new antimicrobial agents (Babu et al., 2013).
Anticancer Potential
Novel thiophene derivatives, including those containing sulfonamide and other moieties, have been synthesized and shown to possess potential anticancer activities. Certain compounds from this series exhibited higher cytotoxic activities against the human breast cancer cell line MCF7 than the standard drug doxorubicin, suggesting their promise as anticancer agents (Ghorab et al., 2014).
Antibacterial and Antifungal Efficacy
The synthesis of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives has yielded compounds with notable antibacterial and antifungal activities. Some of these synthesized compounds reached the antimicrobial activity levels of standard drugs such as Ampicillin and Flucanazole, highlighting their potential as new antibacterial and antifungal agents (Helal et al., 2013).
Propriétés
IUPAC Name |
2-[3-(4-methoxyphenyl)sulfonylpropanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c1-12-3-8-15-16(11-12)28-20(18(15)19(21)24)22-17(23)9-10-29(25,26)14-6-4-13(27-2)5-7-14/h4-7,12H,3,8-11H2,1-2H3,(H2,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFZJUJBWCLTIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2529089.png)
![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-bromobenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2529091.png)


![1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2529097.png)
![ethyl 3-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2529098.png)

![Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2529101.png)

![3-chloro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2529103.png)
![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-furohydrazide](/img/structure/B2529104.png)


![ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate](/img/structure/B2529109.png)